molecular formula C6H4F3IN2 B13013899 6-Iodo-2-(trifluoromethyl)pyridin-3-amine

6-Iodo-2-(trifluoromethyl)pyridin-3-amine

Cat. No.: B13013899
M. Wt: 288.01 g/mol
InChI Key: AIRVNQXXOHOGHA-UHFFFAOYSA-N
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Description

6-Iodo-2-(trifluoromethyl)pyridin-3-amine is a chemical compound with the molecular formula C6H4F3IN2. It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-2-(trifluoromethyl)pyridin-3-amine typically involves the iodination of 2-(trifluoromethyl)pyridin-3-amine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-2-(trifluoromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridines .

Scientific Research Applications

6-Iodo-2-(trifluoromethyl)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Iodo-2-(trifluoromethyl)pyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-6-methylpyridin-3-amine
  • 3-Bromo-6-iodo-2-methylpyridine
  • 6-Iodo-2-methylpyridin-3-ol

Uniqueness

6-Iodo-2-(trifluoromethyl)pyridin-3-amine is unique due to the presence of both an iodine atom and a trifluoromethyl group, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s electron-withdrawing ability, while the iodine atom provides a site for further functionalization through substitution or coupling reactions .

Properties

IUPAC Name

6-iodo-2-(trifluoromethyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3IN2/c7-6(8,9)5-3(11)1-2-4(10)12-5/h1-2H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRVNQXXOHOGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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